Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4,5-dimethoxy-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde.
Cyclopropylation: The aldehyde is subjected to cyclopropylation using cyclopropylmagnesium bromide in the presence of a suitable catalyst.
Oxidation: The resulting cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanol is then oxidized to the corresponding methanone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(4-methoxyphenyl)methanone: Lacks the nitro group and has a single methoxy substituent.
Cyclopropyl(4,5-dimethoxyphenyl)methanone: Similar structure but without the nitro group.
Cyclopropyl(4-nitrophenyl)methanone: Contains the nitro group but lacks the methoxy substituents.
Uniqueness
Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
cyclopropyl-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C12H13NO5/c1-17-10-5-8(12(14)7-3-4-7)9(13(15)16)6-11(10)18-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GETJJTWDUKWRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2CC2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.